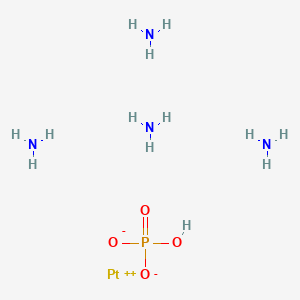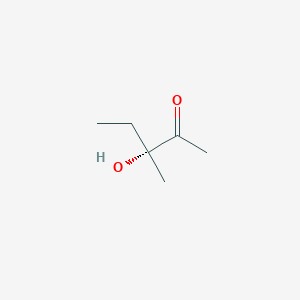
Tetraammineplatinum(II) hydrogen phosphate
Vue d'ensemble
Description
Tetraammineplatinum(II) hydrogen phosphate: is a coordination compound with the chemical formula Pt(NH₃)₄. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and one hydrogen phosphate ion. This compound is known for its applications in various fields, including pharmaceuticals and electroplating.
Mécanisme D'action
Tetraammineplatinum(II) hydrogen phosphate is a complex compound with the molecular formula H13N4O4PPt . It has a wide range of applications, particularly as a pharmaceutical intermediate
Target of Action
Given its use as a pharmaceutical intermediate, it’s likely that it interacts with various biological targets depending on the specific drug it’s used to produce .
Mode of Action
As a pharmaceutical intermediate, its mode of action would largely depend on the specific drug it’s used to synthesize .
Pharmacokinetics
Its water solubility suggests it could have good bioavailability .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the specific drug it’s used to produce .
Action Environment
This compound is fully miscible with water , suggesting that it can function effectively in aqueous environments such as biological systems. It is stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) hydrogen phosphate can be synthesized by reacting platinum(II) salts with ammonia in the presence of hydrogen phosphate ions. The reaction typically involves dissolving a platinum(II) salt, such as platinum(II) chloride, in an aqueous ammonia solution, followed by the addition of hydrogen phosphate. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraammineplatinum(II) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state platinum complexes.
Substitution: Ammonia ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild heating.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New platinum complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Tetraammineplatinum(II) hydrogen phosphate is used as a precursor for the synthesis of various platinum complexes. It is also employed in catalysis and as a reagent in analytical chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: this compound is explored for its potential use in cancer treatment due to its platinum content, which is known for its cytotoxic properties.
Industry: The compound is used in electroplating solutions for aerospace coatings and as an intermediate in the production of other platinum-based materials.
Comparaison Avec Des Composés Similaires
Tetraammineplatinum(II) chloride: [Pt(NH₃)₄]Cl₂
Tetraammineplatinum(II) nitrate: Pt(NH₃)₄₂
Tetraammineplatinum(II) hydroxide: Pt(NH₃)₄₂
Comparison: Tetraammineplatinum(II) hydrogen phosphate is unique due to the presence of the hydrogen phosphate ligand, which imparts different chemical properties compared to its chloride, nitrate, and hydroxide counterparts. This uniqueness makes it suitable for specific applications, such as electroplating and pharmaceutical intermediates, where other tetraammineplatinum(II) compounds may not be as effective.
Propriétés
IUPAC Name |
azane;hydrogen phosphate;platinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.H3O4P.Pt/c;;;;1-5(2,3)4;/h4*1H3;(H3,1,2,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDWMQXWIQMHNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.OP(=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H13N4O4PPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578454 | |
| Record name | Platinum(2+) hydrogen phosphate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-98-6 | |
| Record name | Platinum(2+) hydrogen phosphate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammineplatinum(II) hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)





![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)



![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)

